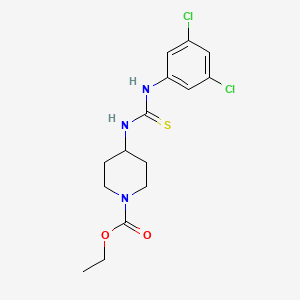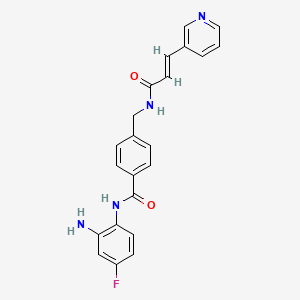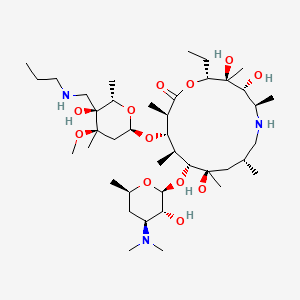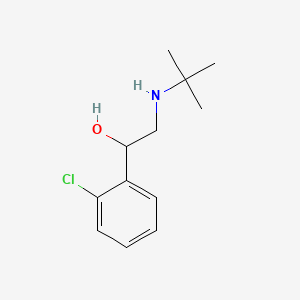
Sodium ionophore VI
Vue d'ensemble
Description
L’ionophore de sodium VI, également connu sous le nom de bis[(12-couronne-4)méthyl] dodécylméthylmalonate, est un composé macrocyclique polyéther. Il est principalement utilisé comme un ionophore, ce qui signifie qu’il peut former des complexes stables avec des cations, en particulier les ions sodium. Cette propriété le rend précieux dans diverses applications, en particulier dans la construction d’électrodes sélectives au sodium .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’ionophore de sodium VI est synthétisé par une série de réactions organiques impliquant l’estérification de l’acide dodécylméthylmalonique avec du 12-couronne-4. La réaction nécessite généralement un catalyseur et est effectuée sous des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : Dans les milieux industriels, la production de l’ionophore de sodium VI implique des procédés d’estérification à grande échelle. Le mélange réactionnel est souvent soumis à des étapes de purification telles que la recristallisation et la chromatographie afin d’obtenir le produit final avec la qualité et la pureté souhaitées .
Analyse Des Réactions Chimiques
Types de réactions : L’ionophore de sodium VI subit principalement des réactions de complexation avec les ions sodium. Il peut également participer à des réactions de substitution où les groupes ester peuvent être remplacés par d’autres groupes fonctionnels dans des conditions spécifiques .
Réactifs et conditions courantes :
Complexation : Le chlorure de sodium ou d’autres sels de sodium sont couramment utilisés comme réactifs. La réaction est généralement effectuée dans un solvant aqueux ou organique.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.
Produits majeurs : Le produit principal de la réaction de complexation est le complexe ion-sodium. Dans les réactions de substitution, les produits dépendent des réactifs spécifiques utilisés, mais impliquent généralement le remplacement des groupes ester par d’autres groupes fonctionnels .
4. Applications de la recherche scientifique
L’ionophore de sodium VI a un large éventail d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
Sodium Ionophore VI has a wide range of applications in scientific research:
Mécanisme D'action
L’ionophore de sodium VI fonctionne en formant un complexe stable avec les ions sodium. La structure macrocyclique de l’ionophore fournit une cavité hydrophile qui peut accueillir l’ion sodium, en protégeant sa charge et en facilitant son transport à travers les membranes hydrophobes. Ce mécanisme est crucial pour son rôle dans les électrodes sélectives aux ions et d’autres applications .
Composés similaires :
Ionophore de Sodium III : Un autre ionophore sélectif au sodium avec une structure macrocyclique différente.
Valinomycine : Un ionophore sélectif au potassium qui partage des propriétés ionophores similaires mais est sélectif pour les ions potassium.
Unicité : L’ionophore de sodium VI est unique en raison de sa haute sélectivité et de son affinité pour les ions sodium. Sa structure macrocyclique fournit une taille de cavité spécifique qui est optimale pour la complexation des ions sodium, ce qui le rend plus efficace dans les applications nécessitant une détection et un transport précis des ions sodium .
Comparaison Avec Des Composés Similaires
Sodium Ionophore III: Another sodium-selective ionophore with a different macrocyclic structure.
Valinomycin: A potassium-selective ionophore that shares similar ionophoric properties but is selective for potassium ions.
Uniqueness: Sodium Ionophore VI is unique due to its high selectivity and affinity for sodium ions. Its macrocyclic structure provides a specific cavity size that is optimal for sodium ion complexation, making it more effective in applications requiring precise sodium ion detection and transport .
Propriétés
IUPAC Name |
bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2-dodecyl-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O12/c1-3-4-5-6-7-8-9-10-11-12-13-34(2,32(35)45-28-30-26-41-20-18-37-14-16-39-22-24-43-30)33(36)46-29-31-27-42-21-19-38-15-17-40-23-25-44-31/h30-31H,3-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSZDECKJYYBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402940 | |
| Record name | Sodium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80403-59-4 | |
| Record name | Sodium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ionophore VI | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


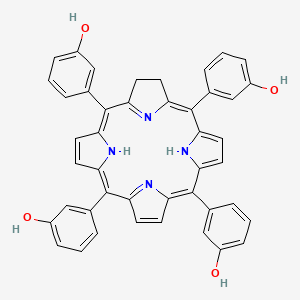

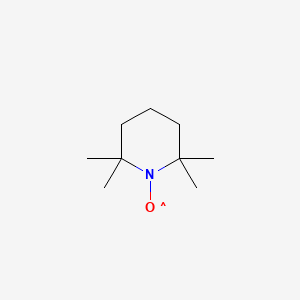
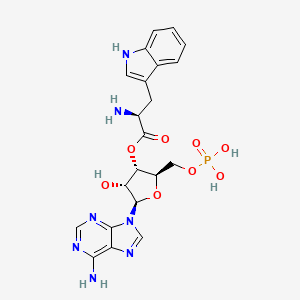

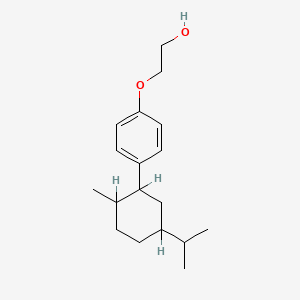

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
